molecular formula C20H22N2O2S B11550096 O-{4-[(2-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate

O-{4-[(2-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate

Cat. No.: B11550096
M. Wt: 354.5 g/mol
InChI Key: CQFHQWRKSBGHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-METHYLPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-CARBOTHIOATE is a complex organic compound with a unique structure that includes a piperidine ring, a carbamoyl group, and a carbothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-METHYLPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-CARBOTHIOATE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the carbamoyl and carbothioate groups. One common synthetic route involves the reaction of 2-methylphenyl isocyanate with 4-aminophenyl piperidine-1-carboxylate under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-[(2-METHYLPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-CARBOTHIOATE may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

4-[(2-METHYLPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-CARBOTHIOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-[(2-METHYLPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-CARBOTHIOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2-METHYLPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-CARBOTHIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(2-METHYLPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-CARBOTHIOATE include:

  • 4-[(2-METHYLPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-CARBOXYLATE
  • 4-[(2-METHYLPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-SULFONATE

Uniqueness

What sets 4-[(2-METHYLPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-CARBOTHIOATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

O-[4-[(2-methylphenyl)carbamoyl]phenyl] piperidine-1-carbothioate

InChI

InChI=1S/C20H22N2O2S/c1-15-7-3-4-8-18(15)21-19(23)16-9-11-17(12-10-16)24-20(25)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,21,23)

InChI Key

CQFHQWRKSBGHQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(=S)N3CCCCC3

Origin of Product

United States

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